molecular formula C24H22Cl2N2O B6130236 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B6130236
M. Wt: 425.3 g/mol
InChI Key: FJDUYJCKORBRSD-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a diphenylethanone moiety

Preparation Methods

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dichloroaniline and diphenylacetyl chloride.

    Formation of Piperazine Derivative: The 3,4-dichloroaniline is reacted with piperazine to form 1-(3,4-dichlorophenyl)piperazine.

    Acylation Reaction: The 1-(3,4-dichlorophenyl)piperazine is then acylated with diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)piperazine: This compound lacks the diphenylethanone moiety and has different chemical and biological properties.

    1-(4-Chlorophenyl)piperazine: This compound has a single chlorine atom on the phenyl ring and exhibits distinct reactivity and applications.

    Aripiprazole: A well-known antipsychotic drug that contains a piperazine ring but has a different overall structure and pharmacological profile.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and diphenylethanone moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N2O/c25-21-12-11-20(17-22(21)26)27-13-15-28(16-14-27)24(29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDUYJCKORBRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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